molecular formula C15H15NO5S B12214249 3-(4-Methoxy-3-methylbenzenesulfonamido)benzoic acid

3-(4-Methoxy-3-methylbenzenesulfonamido)benzoic acid

Cat. No.: B12214249
M. Wt: 321.3 g/mol
InChI Key: PKWYVNKGQFWVHP-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group, a methyl group, and a sulfonamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-methylbenzenesulfonamide and benzoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as spectroscopy and chromatography, is essential for monitoring the reaction progress and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-Methoxy-3-methylbenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-methylbenzoic acid: This compound lacks the sulfonamido group but shares the methoxy and methyl groups.

    4-Methyl-m-anisic acid: Similar to 3-Methoxy-4-methylbenzoic acid, it has a methoxy and methyl group but no sulfonamido group.

    m-Anisic acid: Contains a methoxy group but lacks the methyl and sulfonamido groups.

Uniqueness

3-(4-Methoxy-3-methylbenzenesulfonamido)benzoic acid is unique due to the presence of the sulfonamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

3-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H15NO5S/c1-10-8-13(6-7-14(10)21-2)22(19,20)16-12-5-3-4-11(9-12)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

PKWYVNKGQFWVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC

Origin of Product

United States

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